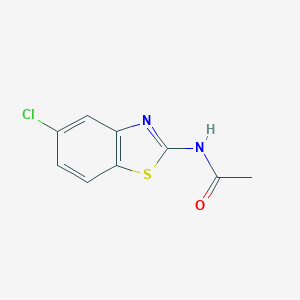
N-(5-chloro-1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-1,3-benzothiazol-2-yl)acetamide, commonly known as CBA, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. CBA belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of CBA and its derivatives is not fully understood, but several studies have suggested that they may act through various pathways, including inhibition of enzymes, such as topoisomerases and kinases, and disruption of cellular signaling pathways. For instance, a study reported that a CBA derivative exhibited potent inhibitory activity against topoisomerase II, an enzyme that plays a critical role in DNA replication and cell proliferation.
Biochemical and physiological effects:
CBA and its derivatives have been shown to exhibit diverse biochemical and physiological effects, including antimicrobial, antitumor, and anti-inflammatory activities. Several studies have reported the inhibition of bacterial and fungal growth by CBA derivatives, indicating their potential as antimicrobial agents. Moreover, some CBA derivatives have been shown to exhibit potent antitumor activity against various cancer cell lines, indicating their potential as anticancer agents. Additionally, CBA and its derivatives have been shown to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6.
Advantages and Limitations for Lab Experiments
CBA and its derivatives offer several advantages for laboratory experiments, including their ease of synthesis, stability, and diversity of biological activities. Moreover, their synthetic accessibility allows for the generation of a wide range of derivatives with varying biological activities. However, some limitations of CBA and its derivatives include their potential toxicity and limited bioavailability, which may limit their clinical applications.
Future Directions
Several future directions can be explored for the development and application of CBA and its derivatives. One potential direction is the synthesis and evaluation of novel CBA derivatives with improved potency, selectivity, and pharmacokinetic properties. Additionally, the development of CBA-based materials with unique properties, such as optical and electronic properties, can be explored. Finally, the exploration of the biological mechanisms underlying the diverse biological activities of CBA and its derivatives can provide insights into their potential therapeutic applications.
In conclusion, CBA is a synthetic compound with diverse biological activities that has gained attention in the scientific community for its potential applications in various fields. Its ease of synthesis, stability, and diversity of biological activities make it an attractive scaffold for the development of novel drugs and materials. However, further studies are needed to fully understand its mechanisms of action and to explore its potential applications in various fields.
Synthesis Methods
CBA can be synthesized through various methods, including the reaction of 2-aminobenzothiazole with chloroacetic acid in the presence of a catalyst, such as triethylamine, under reflux conditions. The reaction yields CBA as a white crystalline solid, which is purified through recrystallization or column chromatography.
Scientific Research Applications
CBA has been extensively studied for its potential applications in medicinal chemistry, particularly as a scaffold for the development of novel drugs. Several studies have reported the synthesis and evaluation of CBA derivatives as potential anticancer, antitubercular, and antifungal agents. For instance, a recent study reported the synthesis of novel CBA derivatives and their evaluation as potential anticancer agents against human breast cancer cells. The results showed that some of the derivatives exhibited significant cytotoxicity against the cancer cells, indicating their potential as anticancer agents.
properties
Molecular Formula |
C9H7ClN2OS |
|---|---|
Molecular Weight |
226.68 g/mol |
IUPAC Name |
N-(5-chloro-1,3-benzothiazol-2-yl)acetamide |
InChI |
InChI=1S/C9H7ClN2OS/c1-5(13)11-9-12-7-4-6(10)2-3-8(7)14-9/h2-4H,1H3,(H,11,12,13) |
InChI Key |
BWCVOBISDLHAFZ-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC2=C(S1)C=CC(=C2)Cl |
Canonical SMILES |
CC(=O)NC1=NC2=C(S1)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dimethylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244036.png)
![2,6-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244041.png)
![2-(3,5-dimethylphenoxy)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244042.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B244043.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B244044.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244045.png)
![N-[2-(4-acetylpiperazin-1-yl)phenyl]-2-fluorobenzamide](/img/structure/B244046.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-methylbenzamide](/img/structure/B244047.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B244049.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-1-benzofuran-2-carboxamide](/img/structure/B244052.png)
![N-[4-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methoxybenzamide](/img/structure/B244053.png)
![N-{4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}butanamide](/img/structure/B244056.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B244057.png)
![3,4,5-trimethoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244058.png)